molecular formula C23H15ClN4O5S B3396855 6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1019178-74-5

6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B3396855
CAS No.: 1019178-74-5
M. Wt: 494.9 g/mol
InChI Key: XZOMBUPNFXNVDM-UHFFFAOYSA-N
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Description

The compound 6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that features multiple functional groups, including a chlorophenyl group, an oxadiazole ring, a sulfanyl group, a furan ring, and a dioxoloquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core quinazolinone structure, followed by the introduction of the oxadiazole and furan rings, and finally the attachment of the chlorophenyl and sulfanyl groups. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Furan Ring: This can be done via a Friedel-Crafts acylation or alkylation reaction.

    Final Assembly: The chlorophenyl and sulfanyl groups are introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opened products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced or ring-opened derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can be compared to other compounds with similar core structures or functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of both the oxadiazole and quinazolinone rings, along with the furan and chlorophenyl groups, makes it a versatile molecule for various scientific and industrial applications.

Properties

IUPAC Name

6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O5S/c24-14-5-3-13(4-6-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-2-1-7-30-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOMBUPNFXNVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=C(C=C5)Cl)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 2
6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 3
6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 4
Reactant of Route 4
6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 5
Reactant of Route 5
6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 6
Reactant of Route 6
6-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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